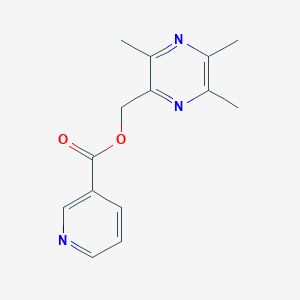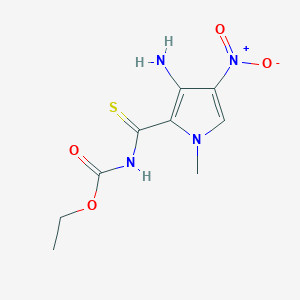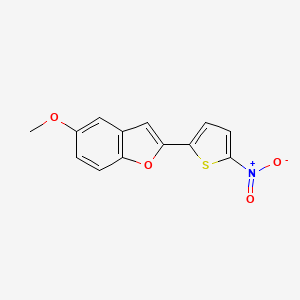
5-Methoxy-2-(5-nitrothiophen-2-yl)-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-(5-nitrothiophen-2-yl)benzofuran: is a chemical compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of a benzofuran ring substituted with a methoxy group at the 5-position and a nitrothiophene group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(5-nitrothiophen-2-yl)benzofuran typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-hydroxy-5-nitrobenzaldehyde and 5-nitrothiophene-2-carboxylic acid.
Formation of Benzofuran Ring: The 2-hydroxy-5-nitrobenzaldehyde is treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to form ethyl 5-nitrobenzofuran-2-carboxylate.
Methoxylation: The ethyl 5-nitrobenzofuran-2-carboxylate is then subjected to methoxylation using appropriate reagents to introduce the methoxy group at the 5-position.
Final Product: The final step involves the coupling of the methoxylated benzofuran with 5-nitrothiophene-2-carboxylic acid under suitable conditions to yield 5-Methoxy-2-(5-nitrothiophen-2-yl)benzofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: Reduction of the nitro group to an amino group is a common reaction, often using reagents like hydrogen gas with a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, especially at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of 5-methoxy-2-(5-aminothiophen-2-yl)benzofuran.
Substitution: Formation of halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex benzofuran derivatives.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a lead compound for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry:
- Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2-(5-nitrothiophen-2-yl)benzofuran is primarily related to its ability to interact with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The methoxy group and benzofuran ring contribute to the compound’s binding affinity and specificity for its molecular targets.
Comparación Con Compuestos Similares
5-Methoxy-2-(5-nitrothiophen-2-yl)ethenylbenzofuran: Similar structure but with an ethenyl linker.
5-Methoxy-2-(5-nitrothiophen-2-yl)benzothiophene: Similar structure but with a benzothiophene core instead of benzofuran.
Uniqueness:
- The presence of both methoxy and nitrothiophene groups in the benzofuran core provides unique electronic and steric properties.
- The compound’s specific substitution pattern enhances its biological activity and potential applications compared to other benzofuran derivatives.
Propiedades
Número CAS |
89266-50-2 |
|---|---|
Fórmula molecular |
C13H9NO4S |
Peso molecular |
275.28 g/mol |
Nombre IUPAC |
5-methoxy-2-(5-nitrothiophen-2-yl)-1-benzofuran |
InChI |
InChI=1S/C13H9NO4S/c1-17-9-2-3-10-8(6-9)7-11(18-10)12-4-5-13(19-12)14(15)16/h2-7H,1H3 |
Clave InChI |
SKIQRHOZCNOFKD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)OC(=C2)C3=CC=C(S3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Cyclohepta[b]furan](/img/structure/B12904395.png)
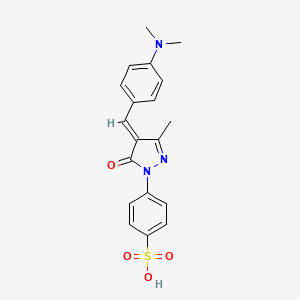
![Benzamide, N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]-](/img/structure/B12904402.png)
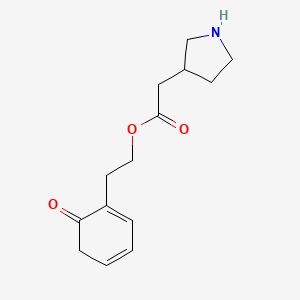
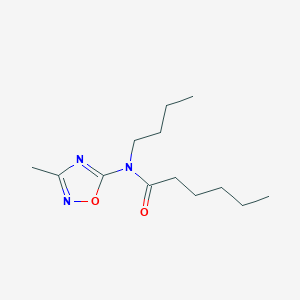
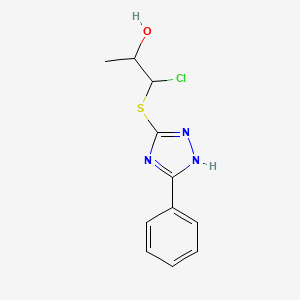
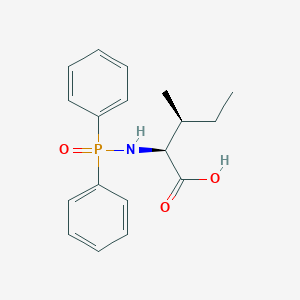
![(3Z)-3-[(4-chlorophenyl)methylidene]-N-(4-methylphenyl)indol-2-amine](/img/structure/B12904450.png)
![4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12904456.png)
